Redoxal

DHODH Enzyme Kinetics Drug Discovery

Redoxal is the only DHODH inhibitor combining non-competitive kinetics (human Ki=0.33 µM) with A3G-dependent antiviral activity—a validated phenotype lacking in brequinar or leflunomide. Select Redoxal for pyrimidine starvation studies without mitochondrial respiratory chain toxicity (unlike atovaquone). Its well-documented multi-parametric profile (enzyme Ki, cellular GI50=0.7 µM, pyrimidine EC50=1 µM) makes it the definitive benchmark for DHODH inhibitor discovery. Request a quote for your research program today.

Molecular Formula C28H24N2O6
Molecular Weight 484.5 g/mol
CAS No. 52962-95-5
Cat. No. B1208295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRedoxal
CAS52962-95-5
Synonyms2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid
Redoxal
Molecular FormulaC28H24N2O6
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O
InChIInChI=1S/C28H24N2O6/c1-35-25-15-17(11-13-23(25)29-21-9-5-3-7-19(21)27(31)32)18-12-14-24(26(16-18)36-2)30-22-10-6-4-8-20(22)28(33)34/h3-16,29-30H,1-2H3,(H,31,32)(H,33,34)
InChIKeyIQZIRNIZQHVBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Redoxal (CAS 52962-95-5): Procurement & Differentiation Guide for DHODH Inhibitors


Redoxal (CAS 52962-95-5) is a synthetic small molecule belonging to the class of biphenyl diamine benzoic acid derivatives, with the IUPAC name 2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid . It is primarily recognized as an inhibitor of de novo pyrimidine biosynthesis, specifically targeting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1]. This inhibition profile underpins its utility in antiviral and antiproliferative research, particularly in models of HIV-1 infection and cancer cell line studies. This guide details its quantifiable differentiation from key in-class and mechanistic comparators to inform precise scientific procurement.

Why Redoxal Cannot Be Interchanged with Other DHODH Inhibitors


Generic substitution among inhibitors of pyrimidine biosynthesis is not scientifically valid due to divergent kinetic mechanisms and off-target effects. While compounds like BNID, brequinar, and leflunomide also target DHODH, they exhibit distinct inhibition kinetics (e.g., competitive vs. non-competitive), species-specific potency, and variable impacts on cellular respiration [1]. Redoxal is distinguished by its non-competitive inhibition mode and unique effect on mitochondrial respiration, which contrasts sharply with other quinone-site inhibitors like atovaquone and dichloroallyl-lawsone [2]. These mechanistic differences directly impact cellular outcomes, including pyrimidine pool depletion and antiviral augmentation, making Redoxal a unique probe for specific research questions. The following quantitative evidence demonstrates these critical points of divergence.

Quantitative Differentiation of Redoxal Against Key Comparators


Non-Competitive DHODH Inhibition Kinetics Distinct from Brequinar and Leflunomide

Redoxal inhibits human DHODH via a non-competitive mechanism with respect to both the substrate dihydroorotate (K_ic) and the electron acceptor ubiquinone (K_iu). This kinetic profile is distinct from that of other well-known DHODH inhibitors. For example, brequinar and leflunomide (via its metabolite A77 1726) are known to bind to the ubiquinone binding site, acting as competitive inhibitors with respect to the electron acceptor [1]. The specific non-competitive inhibition constants (K_ic and K_iu) for Redoxal on the purified human enzyme were determined, and the pattern was different from that of cinchoninic, isoxazol, and naphthoquinone derivatives [1].

DHODH Enzyme Kinetics Drug Discovery

Preserved Cellular Respiration vs. Atovaquone and Dichloroallyl-Lawsone

In contrast to other DHODH-targeting agents, Redoxal demonstrates a unique selectivity profile by not disrupting mitochondrial electron transport. Atovaquone and dichloroallyl-lawsone potently inhibit both DHO- and succinate-induced respiration. Redoxal, however, did not inhibit NADH-induced respiration and had only a marginal effect on succinate-induced respiration [1]. This demonstrates a clear functional divergence from comparator compounds.

Mitochondrial Respiration DHODH Selectivity

Superior Antiproliferative Potency in MOLT-4 Cells Over BNID

In a direct comparative study, Redoxal exhibited greater antiproliferative potency than its structural analog BNID in the MOLT-4 human lymphoblast cell line. When both compounds were incubated with MOLT-4 cells for 72 hours, Redoxal achieved 50% growth inhibition (GI50) at a lower concentration compared to BNID [1]. This difference in cellular potency is a key metric for scientists selecting a DHODH inhibitor for cell-based assays.

Antiproliferative Cancer Cell Lines MOLT-4

More Effective Depletion of Pyrimidine Triphosphate Pools vs. BNID

Redoxal's ability to deplete cellular pyrimidine triphosphate pools is a direct functional consequence of DHODH inhibition. In a direct comparison with BNID, Redoxal required a higher concentration to achieve a 50% reduction in UTP and CTP levels after 24 hours of incubation [1]. This indicates a difference in the cellular pharmacodynamics of the two compounds.

Pyrimidine Biosynthesis Metabolomics UTP CTP

Higher Affinity for DHODH than BNID in MOLT-4 Mitochondrial Preparations

The apparent inhibition constant (K_i) for DHODH prepared from MOLT-4 cell mitochondria was directly compared between Redoxal and BNID. Redoxal demonstrated a higher binding affinity for the target enzyme than BNID [1]. This biochemical difference provides a molecular basis for the differential cellular potencies observed between these two closely related compounds.

DHODH Enzyme Inhibition Ki

Defined Application Scenarios for Redoxal (CAS 52962-95-5) Based on Quantitative Evidence


Antiviral Research: Augmentation of APOBEC3G-Mediated Restriction

Redoxal is uniquely suited for studying the intersection of pyrimidine metabolism and innate antiviral immunity. In a screen of over 300,000 compounds, Redoxal was identified as an inhibitor of HIV-1 replication that acts by stabilizing APOBEC3G (A3G) protein levels and increasing A3G incorporation into virions [1]. This A3G-dependent antiviral effect is a specific, quantifiable phenotype linked to DHODH inhibition, making Redoxal a valuable tool for probing the Vif-A3G axis and the role of nucleotide pools in viral restriction [2]. Researchers investigating HIV-1 or other viruses susceptible to A3G restriction will find Redoxal a superior probe compared to general DHODH inhibitors lacking this validated phenotype.

Cancer Cell Biology: Inducing Pyrimidine Starvation with a Clean Respiratory Profile

For studies requiring the induction of pyrimidine starvation in cancer cell lines without confounding mitochondrial respiratory chain toxicity, Redoxal is the inhibitor of choice. Unlike atovaquone and dichloroallyl-lawsone, which potently inhibit succinate-induced respiration at low micromolar concentrations (IC50 = 6.1 µM and 14.1 µM, respectively), Redoxal's effect on cellular respiration is marginal [3]. This allows researchers to confidently attribute antiproliferative effects, such as the GI50 of 0.7 µM observed in MOLT-4 cells [4], to the specific depletion of UTP and CTP pools rather than a general disruption of mitochondrial ATP production. This cleaner pharmacology is essential for precise metabolic and cell cycle studies.

Mechanistic Enzymology: Dissecting Non-Competitive DHODH Inhibition

Redoxal serves as a critical tool compound for enzymologists investigating the kinetic mechanisms of DHODH inhibition. Its well-defined non-competitive inhibition profile (human K_ic=402 nM, K_iu=506 nM) [3] distinguishes it from the majority of clinical-stage DHODH inhibitors like brequinar and leflunomide, which are competitive with respect to the ubiquinone binding site [5]. This property makes Redoxal an essential control or reference standard for assays designed to identify or characterize novel DHODH inhibitors with allosteric or non-canonical binding modes. Its unique mechanism provides a benchmark against which new chemical matter can be compared.

Comparative Pharmacology: Benchmarking Novel DHODH Inhibitors

Redoxal is an ideal benchmark compound for comparative pharmacology studies aimed at characterizing novel DHODH-targeting agents. Its well-documented profile across multiple assays—including purified enzyme kinetics (Ki=0.33 µM), cellular antiproliferative activity (GI50=0.7 µM), and pyrimidine pool depletion (EC50=1 µM) in the MOLT-4 cell line—provides a robust, multi-parametric reference point [4]. New compounds can be rigorously compared to Redoxal to assess their relative potency, mechanism of action, and downstream cellular effects, providing a solid framework for hit-to-lead or lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Redoxal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.